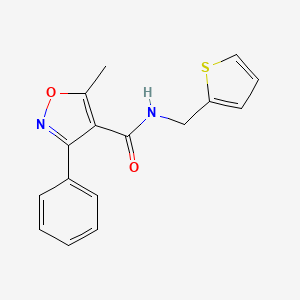

5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide

Description

5-Methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is a synthetic isoxazole derivative characterized by a methyl group at position 5, a phenyl ring at position 3, and a 2-thienylmethyl substituent on the carboxamide nitrogen. Its synthesis typically involves multi-step reactions, such as oxime formation, cyclization, and carboxamide coupling, as exemplified in related compounds .

Properties

IUPAC Name |

5-methyl-3-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-14(16(19)17-10-13-8-5-9-21-13)15(18-20-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFORBKBSFMFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H14N2O2S

- Molecular Weight : 278.35 g/mol

- LogP : 3.5 (indicating moderate lipophilicity)

Inhibition of STAT3 Activity

One of the primary mechanisms through which this compound exerts its biological effects is the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor involved in various cellular processes, including proliferation and survival, particularly in cancer cells. The compound's ability to inhibit STAT3 has been linked to:

- Induction of Apoptosis : By inhibiting STAT3, the compound can lead to programmed cell death in cancer cells, thereby reducing tumor growth.

- Suppression of Tumor Growth : Studies have shown that compounds targeting STAT3 can significantly reduce tumor size in preclinical models .

Anti-Angiogenic Properties

The compound also exhibits anti-angiogenic properties, which prevent the formation of new blood vessels that tumors need for growth. This is particularly relevant in treating conditions associated with excessive angiogenesis, such as:

- Solid Tumors : Inhibiting angiogenesis can starve tumors of nutrients and oxygen, leading to reduced growth rates.

- Chronic Inflammatory Diseases : Conditions like rheumatoid arthritis may benefit from the compound's ability to modulate vascular growth .

Preclinical Studies

-

Breast Cancer Models :

- In vitro studies demonstrated that this compound effectively inhibited the proliferation of breast cancer cell lines by downregulating STAT3 signaling pathways.

- Tumor xenograft models showed a significant reduction in tumor volume when treated with this compound compared to controls.

- Lung Cancer Studies :

Clinical Implications

While extensive clinical trials are yet to be conducted specifically on this compound, its analogs have shown promise in early-phase clinical trials focusing on solid tumors and hematological malignancies. The inhibition of STAT3 has been a focal point, with ongoing research into developing STAT3 inhibitors as viable anticancer therapies.

Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| STAT3 Inhibition | Induces apoptosis | |

| Anti-Angiogenic Effects | Reduces blood vessel formation | |

| Tumor Growth Suppression | Decreases proliferation |

Preclinical Study Results

Scientific Research Applications

Angiogenesis Inhibition

One of the primary applications of this compound is in the inhibition of angiogenesis, which is crucial for the growth and metastasis of tumors. The compound has been shown to interfere with vascular endothelial growth factor (VEGF) signaling pathways, which are often upregulated in various cancers. By inhibiting VEGF receptor activity, it can potentially reduce tumor growth and improve outcomes in conditions such as:

- Solid Tumors : The compound may prevent the proliferation of tumor endothelium by blocking the paracrine effects of VEGF released by tumor cells .

- Retinopathy : Conditions like diabetic retinopathy and age-related macular degeneration could benefit from its anti-angiogenic properties .

Treatment of Inflammatory Diseases

The compound also exhibits potential in treating chronic inflammatory diseases, such as rheumatoid arthritis and psoriasis. By modulating immune responses and inhibiting inflammatory cytokine production, it may help alleviate symptoms associated with these conditions .

Neuroprotective Effects

Research indicates that 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide may have neuroprotective properties. It has been investigated for its efficacy in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit specific kinases involved in T cell activation suggests a mechanism that could protect neuronal health and function .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various preclinical models:

Comparison with Similar Compounds

Key Insights :

- Immunomodulation: Leflunomide’s clinical efficacy highlights the importance of the 4-(trifluoromethyl)phenyl group in DHODH inhibition. The target compound’s thienylmethyl group may offer alternative binding modes but lacks direct evidence .

- Anti-Proliferative Activity : The 4-methylbenzyl derivative demonstrates that alkyl/aryl substituents on the carboxamide nitrogen enhance cytotoxicity, suggesting the target compound’s thienyl group could similarly optimize activity.

Physicochemical Properties

Notes:

- SI5’s phenylamino group introduces hydrogen-bonding capacity, improving solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-phenyl-N-(2-thienylmethyl)-4-isoxazolecarboxamide, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves coupling isoxazole-4-carboxylic acid derivatives with thienylmethylamine precursors. Key steps include:

- Step 1 : Activation of the carboxylic acid using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) .

- Step 2 : Reaction with 2-thienylmethylamine under inert atmosphere (N₂/Ar) at controlled temperatures (0–25°C) .

- Optimization : Ultrasound-assisted methods reduce reaction time (e.g., from 24 hours to 2–4 hours) and improve yields by 15–20% compared to conventional heating .

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, with characteristic shifts for the isoxazole ring (δ 6.1–6.3 ppm for H-5) and thienylmethyl group (δ 4.5–4.7 ppm for CH₂) .

- X-ray Crystallography : Resolves bond angles (e.g., C3–N–C4 angle ≈ 112°) and dihedral angles between the phenyl and isoxazole rings, critical for understanding steric effects .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calcd for C₁₇H₁₅N₂O₂S: 311.0851) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- In vitro assays : Mitochondrial permeability transition pore (mPTP) inhibition assays using isolated mouse liver mitochondria, with Calcium Green-5N fluorescence to monitor Ca²⁺ retention capacity .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or HepG2) at concentrations ranging from 1–100 μM, with EC₅₀ calculations .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental results in synthesis be resolved?

- Methodology :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and compare with experimental yields. Adjust solvent polarity parameters (e.g., COSMO-RS) to refine predictions .

- Cross-Validation : Pair HPLC purity analysis (>95%) with kinetic studies (e.g., variable-temperature NMR) to identify side reactions or intermediate trapping .

Q. What computational strategies improve the design of analogs with enhanced bioactivity?

- Methodology :

- Molecular Docking : Target proteins (e.g., COX-2 or PARP) using AutoDock Vina, focusing on hydrogen-bond interactions between the carboxamide group and active-site residues (e.g., Arg120 in COX-2) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with biological activity using partial least squares (PLS) regression .

Q. How do structural modifications (e.g., replacing the thienylmethyl group) affect metabolic stability?

- Methodology :

- In vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) of analogs with/without cytochrome P450 inhibitors (e.g., ketoconazole) .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess isoform-specific interactions .

Q. What strategies address low solubility in aqueous buffers during biological testing?

- Methodology :

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% DMSO) to maintain solubility without inducing cellular toxicity .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm size via emulsion-diffusion) to enhance bioavailability .

Q. How can contradictory results in target validation studies (e.g., kinase vs. non-kinase mechanisms) be reconciled?

- Methodology :

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 μM to identify off-target effects .

- CRISPR Knockout : Generate cell lines lacking suspected targets (e.g., MAPK14) and compare dose-response curves with wild-type cells .

Data Presentation

Table 1 : Key Synthetic and Analytical Parameters

| Parameter | Value/Technique | Reference |

|---|---|---|

| Optimal Reaction Temperature | 0–25°C (amide coupling) | |

| HRMS [M+H]+ | 311.0851 (C₁₇H₁₅N₂O₂S) | |

| X-ray Crystallography Angle | C3–N–C4 = 112.3° | |

| Solubility in PBS | <0.1 mg/mL (requires co-solvents) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.